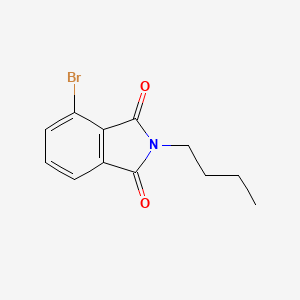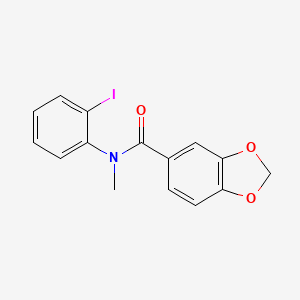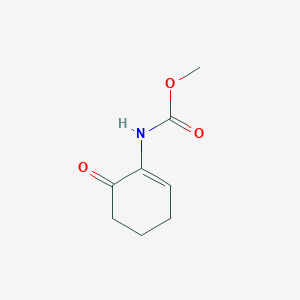![molecular formula C17H12N4O B14275662 3,4-Diphenyl-1,6-dihydropyrazolo[3,4-d]pyridazin-7-one CAS No. 181259-34-7](/img/structure/B14275662.png)
3,4-Diphenyl-1,6-dihydropyrazolo[3,4-d]pyridazin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Diphenyl-1,6-dihydropyrazolo[3,4-d]pyridazin-7-one: is a heterocyclic compound with an intriguing structure. It belongs to the class of pyrazolopyridazinones, which combine features of both pyrazole and pyridazinone rings. These fused systems have attracted attention due to their potential pharmacological applications .
Preparation Methods
Synthetic Routes:: Several synthetic approaches exist for the preparation of this compound. One effective strategy involves hydrazine condensations and C–N Ullmann-type cross-coupling reactions with microwave activation. Additionally, chemoselective bromination of newly formed bipyrazoles followed by Suzuki–Miyaura cross-coupling reactions allows the synthesis of various modulated heterobicycles .
Industrial Production:: While industrial-scale production methods are not widely reported, research laboratories explore these routes to obtain potent molecules with specific therapeutic properties.
Chemical Reactions Analysis
Reactivity:: 3,4-Diphenyl-1,6-dihydropyrazolo[3,4-d]pyridazin-7-one can undergo various chemical transformations, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the specific functional groups present.
Major Products:: The major products formed from these reactions include derivatives with modified substituents on the pyrazolo[3,4-d]pyridazinone scaffold.
Scientific Research Applications
Chemistry:: Researchers explore the compound’s reactivity and use it as a building block for more complex molecules. Its unique structure offers opportunities for designing novel materials.
Biology and Medicine:: While specific applications are still emerging, 3,4-Diphenyl-1,6-dihydropyrazolo[3,4-d]pyridazin-7-one may exhibit biological activity. Further studies are needed to uncover its potential as an antitumor agent or other therapeutic targets.
Industry:: The compound’s industrial applications remain an area of active investigation, with potential roles in drug development and materials science.
Mechanism of Action
The precise mechanism by which 3,4-Diphenyl-1,6-dihydropyrazolo[3,4-d]pyridazin-7-one exerts its effects is still under exploration. Researchers investigate its interactions with molecular targets and signaling pathways.
Comparison with Similar Compounds
While 3,4-Diphenyl-1,6-dihydropyrazolo[3,4-d]pyridazin-7-one is not widely studied, its uniqueness lies in its fused pyrazole-pyridazinone structure. Similar compounds include other pyrazolopyridazinones, but their specific properties and applications may differ.
Properties
CAS No. |
181259-34-7 |
|---|---|
Molecular Formula |
C17H12N4O |
Molecular Weight |
288.30 g/mol |
IUPAC Name |
3,4-diphenyl-1,6-dihydropyrazolo[3,4-d]pyridazin-7-one |
InChI |
InChI=1S/C17H12N4O/c22-17-16-13(14(18-20-16)11-7-3-1-4-8-11)15(19-21-17)12-9-5-2-6-10-12/h1-10H,(H,18,20)(H,21,22) |
InChI Key |
FFSJQKURXIFDBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC3=C2C(=NNC3=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


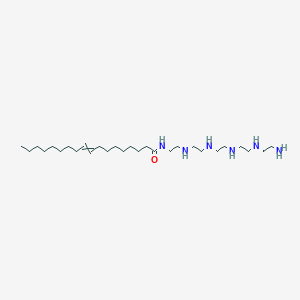
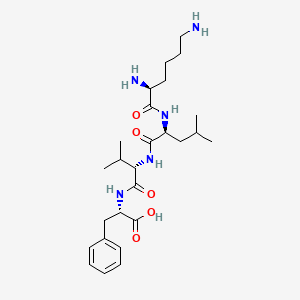

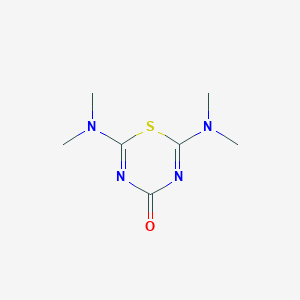
![2-[4-(3-Methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)benzene-1-sulfonyl]ethyl hydrogen sulfate](/img/structure/B14275603.png)
![Acetic acid;[4-(dihydroxymethyl)-2,6-dimethoxyphenyl] acetate](/img/structure/B14275605.png)
